molecular formula C6H4ClNO2 B045699 2-Chloronicotinic acid CAS No. 2942-59-8

2-Chloronicotinic acid

Cat. No. B045699
CAS RN: 2942-59-8
M. Wt: 157.55 g/mol
InChI Key: IBRSSZOHCGUTHI-UHFFFAOYSA-N
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Patent
US07361760B2

Procedure details

Alternatively, the intermediate 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15 can be prepared from 4-chloro pyridine or nicotinic acid as shown in Scheme 16. Ortholithiation of 4-chloropyridine by LDA followed by quenching with dry ice or lithiation of nicotinic acid followed by quenching with hexachloroethane can give chloronicotinic acid intermediate, depicted by formula 39 in Scheme 16. Amination of this intermediate can give 3-(4-methoxy-benzylamino)-nicotinic acid, depicted by formula 40 in Scheme 16, which was converted to 1-(4-methoxy-benzyl)-1H-pyrido[4,3-d][1,3]oxazine-2,4-dione depicted by formula 41 in Scheme 16, by treating with trichloromethyl chloroformate. This intermediate can be converted into 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15, as shown in Scheme 16.
Name
4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7](=O)[NH:8][C:9]2[C:14]([C:15]=1Cl)=CN=CC=2)=[O:5])C.[Cl:18]C1C=CN=CC=1.C(O)(=O)C1C=CC=NC=1.[Li+].CC([N-]C(C)C)C>>[Cl:18][C:7]1[N:8]=[CH:9][CH:14]=[CH:15][C:6]=1[C:4]([OH:3])=[O:5] |f:3.4|

Inputs

Step One
Name
4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(NC2=CC=NC=C2C1Cl)=O
Step Two
Name
formula 37
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by quenching with dry ice or lithiation of nicotinic acid
CUSTOM
Type
CUSTOM
Details
by quenching with hexachloroethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.